7,8-Dihydroxyflavone 7,8-Dihydroxyflavone 7,8-dihydroxyflavone is a dihydroxyflavone that is flavone substituted by hydroxy groups at positions 7 and 8. A dihydroxyflavone that is flavone substituted by hydroxy groups at positions 7 and 8. A naturally occurring flavonoid produced by several plants, including the weed Tridax procumbens (coalbuttons or tridax daisy) and the tree Godmania aesculifolia, In animal models, it has shown efficacy against several diseases of the nervous system, including Alzheimer's, Parkinson's, and Huntington's. It has a role as a plant metabolite, a tropomyosin-related kinase B receptor agonist, an antidepressant, an antioxidant and an antineoplastic agent.
Brand Name: Vulcanchem
CAS No.: 38183-03-8
VCID: VC0516383
InChI: InChI=1S/C15H10O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-8,16,18H
SMILES: C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol

7,8-Dihydroxyflavone

CAS No.: 38183-03-8

Cat. No.: VC0516383

Molecular Formula: C15H10O4

Molecular Weight: 254.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

7,8-Dihydroxyflavone - 38183-03-8

Specification

CAS No. 38183-03-8
Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
IUPAC Name 7,8-dihydroxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C15H10O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-8,16,18H
Standard InChI Key COCYGNDCWFKTMF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O
Appearance Solid powder

Introduction

Pharmacological Properties and Pharmacokinetic Profile

Absorption and Distribution

Recent pharmacokinetic studies in neonatal mice reveal that intraperitoneal administration achieves peak plasma concentrations within 15 minutes, followed by rapid brain distribution . The brain-to-plasma partition coefficients are 8.6% (right hemisphere) and 9.9% (left), unaffected by hypoxic-ischemic injury .

Table 1: Key Pharmacokinetic Parameters of 7,8-DHF in Neonatal Mice

ParameterValue (Mean ± SD)
Plasma Clearance0.24 L/h/kg
Volume of Distribution1.02 L/kg
Half-life (Terminal)1.8 h
Brain-to-Plasma Ratio8.6–9.9%

Metabolism and Elimination

Hepatic O-methylation generates two active metabolites: 7-hydroxy-8-methoxyflavone (7H8M) and 8-hydroxy-7-methoxyflavone (8H7M) . Despite a plasma half-life of 1.8 hours, metabolites persist in brain tissue for over 3 hours, suggesting prolonged central activity .

Mechanisms of Neuroprotection and Therapeutic Efficacy

TrkB Signaling Activation

7,8-DHF mimics BDNF by binding TrkB’s leucine-rich repeat domain, triggering dimerization and phosphorylation at Tyr⁷⁰⁶/⁷⁰⁷ residues . Downstream effects include:

  • MAPK Pathway: Enhances synaptic plasticity via ERK1/2 phosphorylation .

  • PI3K/Akt Pathway: Suppresses apoptosis by inhibiting caspase-3 .

  • PLC-γ Pathway: Modulates calcium signaling and CREB-mediated gene transcription .

Alzheimer’s Disease

In 5XFAD transgenic mice, chronic 7,8-DHF administration (5 mg/kg/day) reduced amyloid-β plaques by 40% and restored hippocampal long-term potentiation . Synaptic density increased by 2.3-fold compared to untreated controls .

Parkinson’s Disease

MPTP-induced dopaminergic neuron loss was attenuated by 65% in mice receiving 7,8-DHF, correlating with improved rotarod performance (latency: 180 vs. 110 seconds in controls) .

Depression

Chronic unpredictable stress models show 7,8-DHF (10 mg/kg) reduces immobility time in forced swim tests by 55%, comparable to fluoxetine . Hippocampal BDNF levels increased 2.1-fold, reversing stress-induced atrophy .

Cognitive Enhancement

Radial arm maze testing revealed 7,8-DHF-treated mice made 70% fewer working memory errors than controls, linked to elevated prefrontal cortex synaptophysin expression .

Preclinical Research Findings Across Disease Models

Stroke and Ischemic Injury

Middle cerebral artery occlusion studies demonstrate 7,8-DHF reduces infarct volume by 48% when administered 2 hours post-occlusion . TrkB knockout mice showed no benefit, confirming target specificity .

Traumatic Brain Injury

In controlled cortical impact models, 7,8-DHF (5 mg/kg) improved Morris water maze performance (escape latency: 25 vs. 42 seconds in controls) and increased surviving neurons in the CA1 region by 35% .

Pharmacokinetic Challenges and Optimization Strategies

Bioavailability Limitations

Despite rapid absorption, oral bioavailability remains suboptimal (≈15%) due to first-pass metabolism . Structural analogs with methoxy groups (e.g., 7H8M-flavone) exhibit 3-fold higher plasma stability but reduced TrkB affinity .

Formulation Advances

Nanoparticle encapsulation (PLGA carriers) increases brain concentration by 4.2-fold in rats, while transdermal patches achieve steady-state plasma levels for 24 hours .

Future Directions and Clinical Translation

Ongoing Clinical Trials

Phase Ia trials (NCT04877067) are evaluating safety in healthy volunteers, with preliminary data showing dose-linear pharmacokinetics up to 100 mg . A Phase II study in early Alzheimer’s (NCT05248724) is assessing cognitive outcomes over 24 weeks.

Structural Modification

Lead optimization efforts focus on:

  • 4’-Amino derivatives: 10-fold higher TrkB activation in cortical neurons .

  • Glycosylated analogs: Improved aqueous solubility (4.8 mg/mL vs. 0.3 mg/mL for parent compound) .

Beyond Neurology: Bone Remodeling

Emerging data show 7,8-DHF increases osteoblast mineralization by 60% and reduces osteoclastogenesis via RANKL inhibition, suggesting utility in osteoporosis .

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